Segetalin E
Overview
Description
Segetalin E is a natural cyclic heptapeptide isolated from the seeds of the higher plant Vaccaria segetalis, belonging to the Caryophyllaceae family . This compound has garnered significant interest due to its unique structure and wide range of biological activities, including cytotoxic, anthelmintic, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total synthesis of Segetalin E was achieved using a solution-phase technique . The synthesis involves the use of L-amino acids, di-tert-butylpyrocarbonate, dicyclohexylcarbodiimide, trifluoroacetic acid, and N-methylmorpholine . The chemical structure of this compound was elucidated using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and FAB-MS .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Segetalin E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydroxylated compounds .
Scientific Research Applications
Segetalin E has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Segetalin E involves its interaction with cellular targets that lead to cytotoxic effects. It has been found to inhibit the growth of lymphocytic leukemia P-388 cells . The exact molecular targets and pathways are still under investigation, but its activity is believed to involve disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
. These compounds share similar structures but differ in their biological activities. For instance, Segetalin B has higher estrogenic activity compared to Segetalin A, while Segetalins C and D do not exhibit significant estrogenic activity . The unique structure of Segetalin E, particularly its proline-rich composition, contributes to its distinct biological activities .
Properties
IUPAC Name |
(3S,6S,9S,15S,18S,24S)-18-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-15-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,20,23-heptone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N8O8/c1-24(2)19-31-38(54)48-33(21-27-22-44-30-10-6-5-9-29(27)30)42(58)50-17-7-11-34(50)40(56)45-23-36(53)46-32(20-26-13-15-28(52)16-14-26)39(55)49-37(25(3)4)43(59)51-18-8-12-35(51)41(57)47-31/h5-6,9-10,13-16,22,24-25,31-35,37,44,52H,7-8,11-12,17-21,23H2,1-4H3,(H,45,56)(H,46,53)(H,47,57)(H,48,54)(H,49,55)/t31-,32-,33-,34-,35-,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNHBDSHKCNNW-OPGKZIRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N8O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170354 | |
Record name | Segetalin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177602-12-9 | |
Record name | Segetalin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177602129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Segetalin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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